molecular formula C10H12Br2 B1272253 1,4-Bis(2-bromoethyl)benzene CAS No. 4542-72-7

1,4-Bis(2-bromoethyl)benzene

Cat. No.: B1272253
CAS No.: 4542-72-7
M. Wt: 292.01 g/mol
InChI Key: KLVPRNNDJXCLKH-UHFFFAOYSA-N
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Description

1,4-Bis(2-bromoethyl)benzene is an organic compound with the molecular formula C10H12Br2. It consists of a benzene ring substituted with two bromoethyl groups at the 1 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Bis(2-bromoethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic background can influence a person’s response to exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(2-bromoethyl)benzene can be synthesized through the bromination of 1,4-diethylbenzene. The reaction involves the addition of bromine to the ethyl groups in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(2-bromoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,4-Bis(2-bromoethyl)benzene is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The presence of bromoethyl groups provides a balance between reactivity and stability, allowing for controlled chemical transformations .

Properties

IUPAC Name

1,4-bis(2-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVPRNNDJXCLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372758
Record name 1,4-bis(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4542-72-7
Record name 1,4-bis(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,4-Bis(2-bromoethyl)benzene interact with Antimony Trichloride (SbCl3) to form a supramolecular network?

A1: this compound interacts with SbCl3 through a network of non-covalent interactions, also known as secondary bonding interactions (SBIs). These interactions include Sb···Cl, Sb···Br, and Sb-π interactions []. The bromine atoms in this compound act as electron donors, interacting with the electron-deficient antimony center in SbCl3. Additionally, the π-system of the benzene ring engages in Sb-π interactions with the antimony center. This combination of SBIs contributes to the formation of a stable, two-dimensional supramolecular coordination network.

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